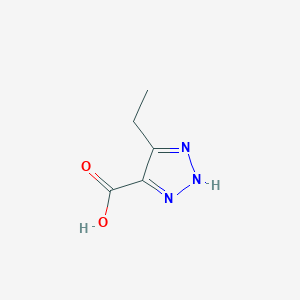

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

BenchChem offers high-quality 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPNPBMTBNCWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid"

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Executive Summary

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional stability and its ability to act as a bioisostere for amide bonds, engage in hydrogen bonding, and participate in dipole-dipole interactions.[1][2] This guide provides a comprehensive overview of the synthesis of a key derivative, 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a versatile building block for the development of novel therapeutic agents. We will delve into the primary synthetic strategies, focusing on the robust and highly efficient base-catalyzed cycloaddition of β-ketoesters with azide sources. This document provides detailed mechanistic insights, step-by-step experimental protocols, and characterization data to equip researchers and drug development professionals with the knowledge to synthesize and utilize this valuable compound.

Chapter 1: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered immense attention in pharmaceutical sciences. Its unique electronic properties, metabolic stability, and synthetic accessibility via "click chemistry" make it an attractive scaffold in drug design.[1][3] Triazole-containing compounds exhibit a wide spectrum of biological activities, including antifungal, anti-HIV, anticancer, and antibacterial properties.[2][4] The stability of the triazole ring to acidic and basic hydrolysis, as well as to oxidative and reductive conditions, ensures its integrity within biological systems, making it a reliable pharmacophore.[2][3]

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, in particular, serves as a crucial intermediate. The carboxylic acid functionality provides a handle for further chemical modification, such as amide bond formation, allowing for its conjugation to other molecules of interest, including peptides, proteins, and small-molecule drugs.[5] The ethyl group at the 5-position can modulate the compound's lipophilicity and steric profile, influencing its binding affinity and pharmacokinetic properties.

Chapter 2: Core Synthetic Strategies & Retrosynthetic Analysis

The synthesis of 4,5-disubstituted 1,2,3-triazoles can be approached through several pathways. The most prominent is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[6][7] However, for a 1H-4,5-disubstituted triazole, the direct cycloaddition of an azide with an internal alkyne often leads to poor regioselectivity and requires harsh thermal conditions.[7]

A more elegant and regioselective approach involves the reaction of an active methylene compound, specifically a β-ketoester, with an azide source. This strategy, a variation of the Dimroth reaction, provides a direct and efficient route to the desired 1,2,3-triazole core.

Retrosynthetic Disconnection:

A logical retrosynthetic analysis of the target molecule disconnects the triazole ring, leading back to two key precursors: an azide source (such as sodium azide or a sulfonyl azide) and an ethyl 3-oxopentanoate, which contains the necessary carbon backbone for the ethyl and carboxylate groups.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 3: The β-Ketoester Route: Mechanism and Optimization

The most effective strategy for synthesizing the target compound is the base-catalyzed condensation of ethyl 3-oxopentanoate with an azide. This reaction proceeds with high regioselectivity to form the 4,5-disubstituted triazole system.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the active methylene group of the β-ketoester by a suitable base (e.g., DBU, Cs₂CO₃) to form a reactive enolate.[8][9] This enolate then acts as the nucleophile, attacking the terminal nitrogen of the azide (e.g., tosyl azide). The resulting intermediate undergoes intramolecular cyclization, followed by elimination of the sulfonyl group (in the case of tosyl azide) and tautomerization to yield the aromatic triazole ring.

Caption: Mechanism of β-Ketoester and Azide Cycloaddition.

Optimization of Reaction Conditions:

-

Base: Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective.[9] Inorganic bases such as cesium carbonate have also been shown to facilitate these reactions efficiently, often under mild conditions.[8]

-

Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and intermediates.[8][9]

-

Azide Source: While sodium azide can be used, organic sulfonyl azides like tosyl azide (TsN₃) are common and effective reagents for this transformation.

-

Temperature: The reaction generally proceeds efficiently at temperatures ranging from room temperature to 50 °C.[9]

Chapter 4: Detailed Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid friction, shock, and high temperatures. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of 4,5-disubstituted 1,2,3-triazoles from β-ketoesters.[9]

-

Reagents & Materials:

-

Ethyl 3-oxopentanoate (1.0 equiv)

-

Tosyl azide (TsN₃) (1.1 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of ethyl 3-oxopentanoate (1.0 equiv) and tosyl azide (1.1 equiv) in anhydrous acetonitrile (0.2 M), add DBU (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at 50 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

Protocol 2: Saponification to 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the final product.[10]

-

Reagents & Materials:

-

Ethyl 5-Ethyl-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 equiv)

-

Tetrahydrofuran (THF) or Ethanol

-

Water

-

Hydrochloric acid (HCl), 1N

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the ethyl ester (1.0 equiv) in a mixture of THF (or ethanol) and water.

-

Add aqueous NaOH (2-3 equiv) and stir the mixture at room temperature overnight, or gently heat to accelerate the hydrolysis.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate should form.

-

Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the collected solid with cold water and dry under vacuum to yield 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

-

Protocol 3: Alternative Synthesis via Debenzylation

This method provides an alternative route starting from an N-protected precursor, which may be advantageous in multi-step syntheses.[11]

Sources

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole motif has emerged as a privileged scaffold in modern drug discovery, valued for its unique physicochemical characteristics and synthetic accessibility. These five-membered heterocyclic rings, containing three contiguous nitrogen atoms, are not found in nature, yet they are integral components of numerous therapeutic agents. Their utility stems from their ability to act as bioisosteres for amide bonds, their capacity for hydrogen bonding, and their overall metabolic stability. The broad spectrum of biological activities exhibited by 1,2,3-triazole derivatives, including anticancer, antiviral, and antimicrobial properties, underscores their significance in pharmaceutical research. This guide provides a detailed examination of the physicochemical properties of a specific, yet representative member of this class: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. Understanding these fundamental properties is paramount for the rational design and development of novel therapeutics based on this versatile scaffold.

Molecular Structure and Key Physicochemical Descriptors

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a small molecule featuring a central 1,2,3-triazole ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 4-position. The presence of both a hydrogen bond donor (the carboxylic acid proton and the triazole N-H) and multiple hydrogen bond acceptors (the triazole nitrogens and the carbonyl oxygens) dictates its interaction with biological targets and its solvation properties.

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₇N₃O₂ | Provides the elemental composition. |

| Molecular Weight | 141.13 g/mol | Influences diffusion and transport across membranes. |

| pKa | Acidic pKa (Carboxylic Acid): ~3.2 | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The parent 1,2,3-triazole-4-carboxylic acid has a pKa of approximately 3.22.[1] |

| logP | ~0.5 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Moderately Soluble | Crucial for formulation, bioavailability, and in vitro assay performance. |

| Melting Point | Not available | Important for compound purity and formulation development. |

Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

A common and efficient method for the synthesis of 5-substituted-1H-1,2,3-triazole-4-carboxylic acids involves the [3+2] cycloaddition reaction between an azide and a β-ketoester, followed by hydrolysis of the resulting ester. The following is a proposed synthetic route for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add ethyl 3-oxopentanoate dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add a solution of sodium azide in water to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

-

Dissolve the ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid would be confirmed through a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group and a quartet for the methylene protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, and the N-H proton of the triazole ring will also be a broad singlet. The exact chemical shifts will be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, the two aromatic carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ will be indicative of the C=O stretching of the carboxyl group. N-H stretching of the triazole ring may be observed in the 3100-3300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 142.06.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties is crucial for drug development. The following are standard experimental protocols for measuring pKa, logP (as logD at a specific pH), and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid moiety can be accurately determined by potentiometric titration.[1][2][3][4]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation: Accurately weigh a sample of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of logD by Shake-Flask Method

The distribution coefficient (logD) is a measure of the lipophilicity of a compound at a specific pH. The shake-flask method is the gold standard for its determination.[5][6][7][8]

Caption: Workflow for logD determination by the shake-flask method.

Protocol:

-

Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and n-octanol. Pre-saturate each solvent with the other.

-

Partitioning: Add a known amount of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

-

Equilibration: Shake the container for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the logD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[9][10][11][12][13]

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Preparation: Add an excess amount of solid 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to a vial containing the solvent of interest (e.g., a buffer of a specific pH).

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Separation: Separate the saturated solution from the excess solid by filtration or centrifugation.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

Conclusion and Future Perspectives

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid represents a fundamental building block within the broader class of 1,2,3-triazole-containing compounds that hold immense promise in drug discovery. A thorough understanding of its physicochemical properties, including its pKa, lipophilicity, and solubility, is essential for its effective utilization in the design of new chemical entities with optimized ADME profiles. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this and related molecules. As the field of medicinal chemistry continues to evolve, the strategic application of well-characterized scaffolds like 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid will undoubtedly contribute to the development of the next generation of innovative therapeutics.

References

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Domainex. Shake Flask LogD. [Link]

-

Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181–191. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. [Link]

-

van der Hee, R. M., et al. (2017). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 94(11), 1729-1738. [Link]

-

Al-Ghabeish, M., & Al-Akayleh, F. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-31. [Link]

-

ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

Wiczling, P., & Kaliszan, R. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Combinatorial chemistry & high throughput screening, 18(1), 17-31. [Link]

-

Cambridge MedChem Consulting. LogD. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Shake Flask LogD | Domainex [domainex.co.uk]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. evotec.com [evotec.com]

Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: A Mechanistic and Practical Guide

An In-depth Technical Guide for Drug Development Professionals and Researchers

This guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. As a Senior Application Scientist, the focus extends beyond mere procedural outlines to encompass the underlying mechanistic principles, rationale for methodological choices, and detailed, field-proven protocols.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique combination of properties—aromaticity, metabolic stability, and capacity for hydrogen bonding—makes it an ideal linker or pharmacophore in drug design.[2] Derivatives of 1,2,3-triazole-4-carboxylic acid, in particular, have shown significant biological activities, including antiviral and anticancer properties.[3][4] The synthesis of these compounds with precise control over substituent placement is therefore of critical importance. This guide focuses on the regioselective synthesis of the 1,5- and 1,4-disubstituted patterns, which is fundamental to structure-activity relationship (SAR) studies.[5]

The Core Reaction: Huisgen 1,3-Dipolar Cycloaddition

The foundational reaction for synthesizing the 1,2,3-triazole ring is the [3+2] cycloaddition between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne).[6] This reaction, first extensively studied by Rolf Huisgen, involves the participation of 4 π-electrons from the azide and 2 π-electrons from the alkyne in a concerted, pericyclic process.[7]

However, the thermal Huisgen cycloaddition, especially with unsymmetrical alkynes like those required for our target molecule, suffers from a significant drawback: a lack of regioselectivity. The reaction typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate, leading to low yields of the desired product.[8]

Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

For the synthesis of the complementary 1,5-regioisomer, ruthenium catalysts are employed. [9]The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a distinct mechanism involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. [10][11]Reductive elimination then yields the 1,5-disubstituted triazole. A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding its synthetic utility. [12]

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Product | 1,4-Disubstituted 1,2,3-Triazole [8][13] | 1,5-Disubstituted 1,2,3-Triazole [14][9] |

| Alkyne Scope | Terminal alkynes only [12] | Terminal and internal alkynes [10][11] |

| Key Intermediate | Copper(I) Acetylide [8] | Six-membered Ruthenacycle [9][10] |

| Common Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate) | [Cp*RuCl] complexes [10]|

Synthesis of Key Precursors

A robust synthesis requires pure, well-characterized starting materials. The primary precursors for our target molecule are an organic azide and a specific alkyne, ethyl pent-2-ynoate.

Protocol 1: Synthesis of 2-Azidoethanol (A Representative Azide)

This protocol describes the synthesis of a simple, functionalized azide from a commercially available halo-alcohol. The azide can be used directly or serve as a precursor for more complex derivatives.

Rationale: The reaction is a standard SN2 substitution where the azide anion displaces a halide. Water is a convenient and green solvent. Using an excess of sodium azide and heating ensures the reaction goes to completion. [15] Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroethanol (12.0 g, 149 mmol) and deionized water (80 mL).

-

Initial Reaction: Cool the mixture to 0°C in an ice bath. Add sodium azide (14.6 g, 224 mmol, 1.5 eq.) portion-wise while stirring.

-

Heating: Allow the mixture to warm to room temperature and stir for 4 hours. Add a second portion of sodium azide (9.71 g, 149 mmol, 1 eq.).

-

Reflux: Heat the reaction mixture to 80°C and maintain under reflux overnight.

-

Workup: After cooling to room temperature, extract the mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic phases, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield 2-azidoethanol as a colorless oil. [15]

Protocol 2: Synthesis of Ethyl pent-2-ynoate (The Key Alkyne)

Rationale: The Jones oxidation provides a reliable method for converting a propargyl alcohol to the corresponding carboxylic acid without affecting the triple bond. The subsequent acid-catalyzed esterification is a classic and high-yielding transformation.

Step-by-Step Methodology:

-

Oxidation (Part A):

-

Dissolve pent-2-yn-1-ol (8.4 g, 100 mmol) in acetone (200 mL) and cool to 0°C in an ice bath.

-

Prepare Jones reagent by dissolving chromium trioxide (23 g) in concentrated sulfuric acid (20 mL) and diluting with water to 70 mL.

-

Add the Jones reagent dropwise to the alcohol solution until the orange color persists.

-

Stir for 2 hours, then quench the excess oxidant with isopropanol.

-

Filter the mixture, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate to isolate pent-2-ynoic acid.

-

-

Esterification (Part B):

-

Combine the crude pent-2-ynoic acid (from Part A) with absolute ethanol (150 mL).

-

Add concentrated sulfuric acid (2 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO₄, and remove the solvent.

-

Purify the crude product by vacuum distillation to obtain pure ethyl pent-2-ynoate.

-

Core Workflow: Synthesis and Derivatization

The following workflow integrates the precursors into the final product, demonstrating the complete synthetic pathway from starting materials to the target carboxylic acid.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ethynyl-1-β-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide (ETCAR) and its analogues: synthesis and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Click Chemistry [organic-chemistry.org]

- 15. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Biological Activities of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unexplored Potential of a Novel Triazole Derivative

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse non-covalent interactions, including hydrogen bonding and van der Waals forces with various biological targets.[1] This heterocycle is a key feature in a multitude of pharmacologically active compounds, demonstrating a wide spectrum of activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2] This guide focuses on a specific, lesser-studied derivative: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. While direct extensive research on this particular molecule is emerging, its structural motifs—the 1,2,3-triazole core, the 4-carboxylic acid group, and the 5-ethyl substituent—provide a strong foundation for hypothesizing its biological potential.

This document serves as a technical and strategic guide for researchers aiming to elucidate the bioactivity of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. We will delve into the scientific rationale for investigating its potential in key therapeutic areas, provide detailed experimental protocols for its evaluation, and present a framework for interpreting the resulting data. This guide is structured to empower researchers to unlock the therapeutic promise of this novel chemical entity.

Physicochemical Properties and Synthesis Outline

Before exploring its biological activities, a fundamental understanding of the molecule's properties is essential.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | PubChem[3] |

| Molecular Weight | 217.22 g/mol | PubChem[3] |

| IUPAC Name | 5-ethyl-1-phenyltriazole-4-carboxylic acid | PubChem[3] |

| CAS Number | 716361-89-6 | PubChem[3] |

The synthesis of 1,2,3-triazole-4-carboxylic acids is typically achieved through cycloaddition reactions. A common and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This approach offers high yields and regioselectivity. The synthesis of related 1,2,3-triazoles has been well-documented, providing a solid basis for the preparation of the title compound.[4]

Hypothesized Biological Activity I: Anticancer Potential

The 1,2,3-triazole moiety is a well-established pharmacophore in oncology research. Derivatives have shown promise as anticancer agents by arresting the cell cycle.[1] The structural similarity of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to compounds with known antiproliferative activity makes this a primary area for investigation.[5][6]

Scientific Rationale and Potential Mechanisms of Action

Several 1,2,3-triazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), and fibrosarcoma (HT-1080).[1] The proposed mechanisms often involve the inhibition of key cellular processes such as tubulin polymerization or the activity of enzymes like DNA topoisomerase IIα.[5] Furthermore, some triazole-carboxamides have been identified as c-Met-targeting and apoptosis-inducing agents.[5]

The carboxylic acid group on the 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid scaffold could play a crucial role in its interaction with biological targets, potentially acting as a bioisostere for other functional groups and forming key hydrogen bonds within enzyme active sites.

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a comprehensive workflow for assessing the anticancer potential of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Caption: Workflow for anticancer activity evaluation.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT-29, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid in DMSO. Dilute the stock solution to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Hypothesized Biological Activity II: Antimicrobial Efficacy

The 1,2,3-triazole ring is a prominent feature in many antimicrobial agents.[7] Its ability to mimic a peptide bond and its relative stability make it an attractive scaffold for the development of new antibiotics and antifungals.[7]

Scientific Rationale and Potential Mechanisms of Action

Triazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8] The mechanism of action can vary, but often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.[8] For instance, some triazoles function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.

Experimental Workflow for Antimicrobial Activity Screening

The following workflow provides a systematic approach to evaluating the antimicrobial properties of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Caption: Workflow for antimicrobial activity assessment.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid in a 96-well microtiter plate using the broth medium. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothesized Biological Activity III: Enzyme Inhibition

The rigid structure of the 1,2,3-triazole ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity. Various triazole derivatives have been identified as potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrase, and pregnane X receptor (PXR).[9][10][11]

Scientific Rationale and Potential Targets

-

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some triazoles are attributed to their ability to inhibit COX enzymes. The carboxylic acid moiety in 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[10]

-

Carbonic Anhydrase (CA) Inhibition: Non-sulfonamide CA inhibitors are of interest for various therapeutic applications. The triazole ring can act as a zinc-binding group, which is essential for the catalytic activity of CAs.[11]

-

Pregnane X Receptor (PXR) Antagonism: PXR is a nuclear receptor that regulates the metabolism of many drugs. Antagonists of PXR are valuable for mitigating adverse drug-drug interactions. The 1,2,3-triazole-4-carboxamide scaffold has been successfully utilized to develop potent PXR inhibitors.[9]

Experimental Workflow for Enzyme Inhibition Assays

Caption: Workflow for enzyme inhibition studies.

Detailed Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

-

Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate (e.g., ADHP).

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and various concentrations of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. Include a vehicle control and a positive control (e.g., Celecoxib). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive body of research on related triazole derivatives, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for systematically evaluating these potential biological activities.

Future research should focus on a multi-pronged approach, starting with the synthesis and initial biological screening as outlined. Positive results should be followed by in-depth mechanistic studies and in vivo validation in appropriate animal models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the ethyl and carboxylic acid groups, will be crucial for optimizing the potency and selectivity of this promising molecular scaffold. Through such rigorous investigation, the full therapeutic potential of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can be unlocked.

References

-

MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

-

ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

-

PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer screening data of most active 1,2,3-triazole-4-carboxylic... Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2017). 1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

National Institutes of Health. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

National Institutes of Health. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[2][4][12]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Docking and Anti-inflammatory Activity of Some Newer Triazole Derivatives as Potential PDE7 Inhibitors. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C11H11N3O2 | CID 24274768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No: 104497-05-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a validated synthesis protocol, analytical characterization methods, and potential applications in the pharmaceutical sciences.

Introduction and Significance

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid belongs to the 1,2,3-triazole class of nitrogen-containing heterocycles. The triazole moiety is a well-regarded pharmacophore in drug discovery, often employed as a bioisosteric replacement for other functional groups, such as amides and carboxylic acids, to enhance metabolic stability and binding interactions. The presence of both a carboxylic acid and an ethyl group on the triazole ring provides a versatile scaffold for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is presented in the table below.

| Property | Value |

| CAS Number | 104497-05-4 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through a multi-step process involving a cycloaddition reaction, a common strategy for forming the triazole ring. The following protocol is a representative method adapted from established syntheses of similar 1,2,3-triazole-4-carboxylic acid derivatives.

Synthesis Workflow

Spectroscopic Blueprint of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The synthesis, characterization, and spectral interpretation of triazole derivatives are crucial for the development of novel therapeutic agents and functional materials.[1][2][3]

Molecular Structure and Spectroscopic Overview

The structural framework of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, with the molecular formula C₅H₇N₃O₂, combines the aromatic stability of a 1,2,3-triazole ring with the functionality of a carboxylic acid and an ethyl substituent. This unique combination of functional groups gives rise to a distinct spectroscopic signature, which is critical for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is predicted to exhibit distinct signals corresponding to the ethyl group, the carboxylic acid proton, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~1.3-1.4 | Triplet | 3H | -CH₃ (Ethyl) | Shielded aliphatic protons, split by the adjacent methylene group. |

| ~2.8-2.9 | Quartet | 2H | -CH₂- (Ethyl) | Deshielded by the adjacent triazole ring, split by the methyl group protons. |

| ~13.0-14.0 | Broad Singlet | 1H | -COOH | Highly deshielded proton due to the electronegative oxygen atoms and hydrogen bonding. |

| ~15.0-16.0 | Broad Singlet | 1H | N-H (Triazole) | Significantly deshielded proton of the triazole ring, often broad due to quadrupole moments of nitrogen and exchange. |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and concentration.[4]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~12-14 | -CH₃ (Ethyl) | Aliphatic carbon, shielded. |

| ~20-22 | -CH₂- (Ethyl) | Aliphatic carbon, slightly deshielded by the triazole ring. |

| ~138-140 | C4 (Triazole) | Aromatic carbon of the triazole ring, deshielded by the attached carboxylic acid group. |

| ~145-147 | C5 (Triazole) | Aromatic carbon of the triazole ring, deshielded by the attached ethyl group and nitrogen atoms. |

| ~162-165 | -COOH | Carbonyl carbon, highly deshielded due to the two electronegative oxygen atoms. |

Note: Predicted chemical shifts are based on analogous compounds and general principles of ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (C₅H₇N₃O₂), the molecular weight is approximately 141.12 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

Predicted Fragmentation Pattern:

The fragmentation of 1,2,3-triazole derivatives in the mass spectrometer can be complex. Key fragmentation pathways for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid may include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

-

Loss of N₂ (28 Da): A common fragmentation for triazoles.

-

Loss of the ethyl group (29 Da): Cleavage of the C-C bond.

A detailed analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is expected to show characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the N-H group of the triazole, and the C-H bonds of the ethyl group.

Table 3: Predicted IR Absorption Bands for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-2500 | O-H (Carboxylic Acid) | Very broad and strong absorption due to hydrogen bonding. |

| ~3100-3000 | N-H (Triazole) | Medium to weak stretching vibration. |

| ~2980-2850 | C-H (Ethyl) | Aliphatic C-H stretching vibrations. |

| ~1710-1680 | C=O (Carboxylic Acid) | Strong carbonyl stretching absorption. |

| ~1640-1550 | C=N, N=N (Triazole) | Ring stretching vibrations. |

| ~1450-1300 | C-H bend, O-H bend | Bending vibrations. |

| ~1250-1100 | C-O (Carboxylic Acid) | C-O stretching vibration. |

The broadness of the O-H stretch is a hallmark of a carboxylic acid and is a key diagnostic feature in the IR spectrum.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the spectroscopic analysis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

A plausible synthetic route involves the [3+2] cycloaddition reaction between an azide and an alkyne, a cornerstone of "click chemistry". A potential method is the reaction of ethyl 2-butynoate with sodium azide, followed by hydrolysis of the resulting ester.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be utilized. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement.

Infrared Spectroscopy Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl, KBr). For KBr pellets, grind a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid provides a detailed structural fingerprint that is essential for its unambiguous identification and characterization. The predicted NMR, MS, and IR data, along with the proposed experimental protocols, offer a robust framework for researchers working with this and related triazole derivatives. A thorough understanding of the spectral properties is fundamental for advancing the application of these compounds in drug discovery and materials science.

References

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

Pokhodylo, N. T., Shyyka, O. Y., & Obushak, M. D. (2018). Convenient synthetic path to ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1][5][6]triazolo[4,5-d]pyridazin-4-ones. Chemistry of Heterocyclic Compounds, 54(8), 773–779.

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Retrieved from [Link]

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390(1).

-

1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester and 5-Methyl-1-(phenylsulfonylamino)-1H-[1][5][6]-triazole-4-carboxylic Acid Ethyl Ester. (n.d.). Retrieved from [Link]

-

Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (n.d.). Retrieved from [Link]

-

5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). Retrieved from [Link]

-

1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). Retrieved from [Link]

-

The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. (n.d.). Retrieved from [Link]

-

1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Understanding the solubility of this molecule is critical for its synthesis, purification, formulation, and application. This document outlines the theoretical principles governing its solubility, presents illustrative solubility data in a range of organic solvents, details robust experimental protocols for solubility determination, and discusses the key intermolecular forces at play.

Introduction: The Significance of Solubility in Drug Development and Materials Science

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid belongs to the triazole family, a class of nitrogen-containing heterocycles renowned for their diverse biological activities and applications in materials science.[1] The presence of both a carboxylic acid and a triazole ring imparts unique physicochemical properties to the molecule, making its interaction with various solvents a complex and crucial area of study.

In drug development, solubility is a paramount determinant of a compound's bioavailability and therapeutic efficacy. For researchers, a thorough understanding of a compound's solubility profile is essential for designing effective crystallization processes, developing stable formulations, and ensuring consistent performance in biological assays. In materials science, controlling the solubility of triazole derivatives is key to creating advanced polymers and functional materials with desired properties.[2]

This guide serves as a practical resource for scientists and researchers, offering both theoretical insights and actionable experimental methodologies to navigate the challenges associated with the solubility of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a foundational concept, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[3][4] 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid possesses both polar and nonpolar characteristics. The triazole ring with its nitrogen atoms and the carboxylic acid group are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. The ethyl group, on the other hand, provides a degree of nonpolar character.

The carboxylic acid moiety is acidic and can donate a proton, particularly in the presence of a basic solvent. This significantly influences its solubility in protic and basic media. The triazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors.

Based on these structural features, a qualitative solubility profile can be predicted. The compound is expected to exhibit poor solubility in nonpolar, aprotic solvents and higher solubility in polar, protic, and basic organic solvents that can engage in hydrogen bonding or acid-base interactions.

Table 1: Illustrative Solubility of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Hexane | Nonpolar, Aprotic | < 0.1 |

| Toluene | Nonpolar, Aprotic | 0.1 - 0.5 |

| Dichloromethane | Apolar, Aprotic | 0.5 - 1.0 |

| Diethyl Ether | Polar, Aprotic | 1.0 - 5.0 |

| Ethyl Acetate | Polar, Aprotic | 5.0 - 10.0 |

| Acetone | Polar, Aprotic | 10.0 - 20.0 |

| Isopropanol | Polar, Protic | 20.0 - 50.0 |

| Ethanol | Polar, Protic | 50.0 - 100.0 |

| Methanol | Polar, Protic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | > 200 |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | > 200 |

| Acetic Acid | Polar, Protic (Acidic) | Highly Soluble |

| Pyridine | Polar, Aprotic (Basic) | Highly Soluble |

Note: The data in this table are illustrative and based on the predicted physicochemical properties of the compound. Actual experimental values may vary.

Experimental Determination of Solubility

Accurate determination of solubility is an essential experimental undertaking. The following protocols describe standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.

Protocol:

-

Preparation: Add approximately 1-2 mg of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to a small test tube.

-

Solvent Addition: Add the selected solvent dropwise (typically starting with 0.1 mL) to the test tube.

-

Observation: After each addition, vortex or shake the tube vigorously for 10-20 seconds and visually inspect for dissolution.[4]

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Acid-Base Effects: For aqueous solutions, the pH can be adjusted with dilute acid (e.g., 5% HCl) or base (e.g., 5% NaOH, 5% NaHCO₃) to observe changes in solubility, which can indicate the presence of acidic or basic functional groups.[5][6] A compound with a carboxylic acid group is expected to be soluble in aqueous base.[6]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Protocol:

-

Supersaturation: Add an excess amount of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to a known volume of the selected solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Experimental Workflows and Molecular Interactions

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound.

Caption: Workflow for qualitative and quantitative solubility determination.

Intermolecular Interactions Governing Solubility

The solubility of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is dictated by the interplay of various intermolecular forces.

Caption: Key intermolecular forces influencing solubility.

Conclusion

The solubility of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a multifaceted property that is critical to its successful application in research and development. This guide has provided a framework for understanding and experimentally determining its solubility profile. By considering the interplay of the compound's structural features and the properties of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the path from discovery to application.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025).

- PubChem. 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.

- ResearchGate.

- ResearchGate. Solubility of Prepared Compounds with Different Solvents.

- National Institutes of Health. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.

- National Institutes of Health. (2022, April 25).

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

The Strategic Synthesis of 1,2,3-Triazole-4-Carboxylic Acids: A Technical Guide to a Privileged Scaffold

Abstract

The 1,2,3-triazole-4-carboxylic acid motif represents a cornerstone in contemporary medicinal chemistry and drug development. Its remarkable stability, synthetic accessibility, and capacity for diverse molecular interactions have established it as a privileged structural unit. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies leading to 1,2,3-triazole-4-carboxylic acids. We will delve into the foundational principles of early synthetic strategies and chronicle the transformative impact of catalyzed cycloaddition reactions. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed, field-proven experimental protocols and a critical analysis of the causality behind methodological choices.

Introduction: The Ascendancy of a Heterocyclic Acid

The 1,2,3-triazole ring, a five-membered heterocycle with three contiguous nitrogen atoms, is a bioisostere for various functional groups, including the amide bond, offering enhanced metabolic stability and a rigid scaffold for molecular design.[1][2] The introduction of a carboxylic acid group at the 4-position imbues the triazole core with a crucial handle for further functionalization, enabling its use as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The journey to control the regioselective synthesis of this specific isomer has been a compelling narrative in the evolution of organic chemistry.

Historical Perspective: From Serendipity to Controlled Synthesis

The early history of 1,2,3-triazole synthesis, dating back to the late 19th century, was characterized by methods that often required harsh conditions and yielded mixtures of regioisomers.[5][6]

The Pre-Huisgen Era and the Dimroth Rearrangement

Initial forays into triazole synthesis were often extensions of other chemical investigations. A notable early reaction is the Dimroth rearrangement, discovered in 1909 by Otto Dimroth, which involves the interconversion of 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange positions.[7] While not a direct synthesis of the triazole ring itself, this rearrangement was a key early observation of the dynamic nature of the triazole system.

A significant early synthetic route to substituted 1,2,3-triazole-4-carboxylic acids involved the base-catalyzed condensation of organic azides with β-ketoesters. This method, a variant of what would later be more broadly understood through the work of Dimroth, provided a pathway to 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acids.[7]

Experimental Protocol: Dimroth-Type Synthesis of 1,5-Disubstituted-1H-1,2,3-triazole-4-carboxylic Acid

Objective: To synthesize a 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid via the base-catalyzed reaction of an aryl azide with a β-ketoester.

Materials:

-

Aryl azide (e.g., 4-methylphenyl azide) (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Sodium methoxide (1.3 eq)

-

Methanol (anhydrous)

-

Water

-

Concentrated Hydrochloric Acid

-

Tert-butyl methyl ether (TBME)

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

To this solution, add the aryl azide and the β-ketoester.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Add water to the reaction mixture and continue to reflux for an additional 30 minutes to facilitate saponification of the ester.

-

Cool the solution to room temperature and wash with TBME to remove any unreacted starting materials.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until a solid precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be recrystallized from a suitable solvent such as dilute ethanol.

Causality of Experimental Choices:

-

Base Catalyst: Sodium methoxide acts as a strong base to deprotonate the active methylene group of the β-ketoester, initiating the condensation with the azide.

-

Saponification: The addition of water and continued heating after the initial reaction hydrolyzes the ethyl ester to the desired carboxylic acid.

-

Acidification: Protonation of the carboxylate salt with a strong acid is necessary to precipitate the final carboxylic acid product.

The Huisgen 1,3-Dipolar Cycloaddition: A Mechanistic Leap Forward

The seminal work of Rolf Huisgen in the mid-20th century provided a unifying mechanistic framework for 1,3-dipolar cycloaddition reactions, including the reaction of azides with alkynes to form 1,2,3-triazoles.[5][6] The thermal Huisgen cycloaddition, however, typically requires elevated temperatures and, with unsymmetrical alkynes, produces a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility for specific applications.[8]

The "Click Chemistry" Revolution: Catalysis as the Key to Regioselectivity

The turn of the 21st century witnessed a paradigm shift in the synthesis of 1,2,3-triazoles with the advent of metal-catalyzed azide-alkyne cycloadditions. These reactions, falling under the umbrella of "click chemistry," are characterized by their high yields, mild reaction conditions, and, most importantly, exquisite regioselectivity.[9][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Dawn of 1,4-Regioselectivity

Independently reported by the groups of Sharpless and Meldal in 2002, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles.[11] This reaction has become the cornerstone of click chemistry and provides a direct and highly efficient route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids by employing propiolic acid as the alkyne component.[12]

Experimental Protocol: CuAAC Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid

Objective: To synthesize a 1-aryl-1H-1,2,3-triazole-4-carboxylic acid via the copper(I)-catalyzed cycloaddition of an aryl azide with propiolic acid.

Materials:

-

Aryl azide (e.g., 1-azido-3-methoxybenzene) (1.0 eq)

-

Propiolic acid (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-